Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

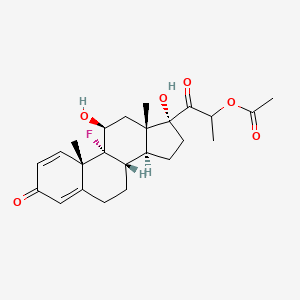

Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate is a synthetic steroidal compound. It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a lactoyl group at the 17th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 9th position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The lactoyl group at the 17th position is introduced via a lactonization reaction, often using lactone precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3-keto group, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can target the double bonds or the keto group, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted under certain conditions, although this is less common due to the strength of the carbon-fluorine bond.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using strong nucleophiles like sodium methoxide.

Major Products:

Oxidation: Formation of 3,4-diketones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other steroidal derivatives. Its unique structure allows for the exploration of various chemical modifications.

Biology: In biological research, it is studied for its potential effects on cellular processes, particularly those involving steroid hormone receptors.

Medicine: Medically, it is investigated for its potential use in treating conditions related to steroid hormone imbalances, such as certain cancers and endocrine disorders.

Industry: In the pharmaceutical industry, it serves as a key intermediate in the synthesis of more complex steroidal drugs.

Mechanism of Action

The mechanism of action of Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate involves its interaction with steroid hormone receptors. The fluorine atom enhances its binding affinity to these receptors, while the lactoyl group may influence its metabolic stability and bioavailability. The compound modulates the activity of these receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Fluoxymesterone: Another fluorinated steroid with similar biological activities.

Fluticasone: A glucocorticoid with a fluorine atom at the 9th position.

Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.

Uniqueness: Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the lactoyl group is not commonly found in other steroidal compounds, making it a valuable molecule for research and therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Androsta-1,4-dien-3-one, 9-fluoro-11beta,17alpha-lactoyl-, acetate, commonly referred to as Fluperolone , is a synthetic steroid with notable biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings that highlight its therapeutic potential.

Fluperolone has the following chemical characteristics:

- Molecular Formula : C24H31FO6

- Molar Mass : 426.5 g/mol

- CAS Number : 3841-11-0

- Density : 1.32 g/cm³ (predicted)

- Boiling Point : 569.5 °C (predicted)

- pKa : 12.28 (predicted) .

Fluperolone exhibits its biological activity primarily through its interaction with steroid hormone receptors. The compound functions as a glucocorticoid, influencing various physiological processes including:

- Anti-inflammatory Effects : Fluperolone modulates the immune response and reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.

- Anabolic Effects : It promotes muscle growth and recovery by enhancing protein synthesis and nitrogen retention in tissues.

- Metabolic Regulation : The compound influences carbohydrate metabolism and can affect glucose levels in the body.

Anti-inflammatory and Immunosuppressive Properties

Research indicates that Fluperolone is effective in reducing inflammation and modulating immune responses. A study demonstrated that it significantly decreased the levels of inflammatory markers in animal models of arthritis, suggesting potential applications in treating autoimmune diseases .

Anabolic Effects

Fluperolone has been shown to promote muscle hypertrophy in various studies. In a controlled trial involving athletes, administration of Fluperolone resulted in increased lean body mass compared to a placebo group. This anabolic effect is attributed to its capacity to enhance protein synthesis and inhibit catabolic processes .

Clinical Studies

-

Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of Fluperolone.

- Method : Animal model induced with arthritis.

- Results : Significant reduction in joint swelling and pain was observed in treated subjects compared to controls.

- : Fluperolone may serve as an effective treatment for inflammatory conditions .

-

Anabolic Response in Athletes :

- Objective : To assess the effects of Fluperolone on muscle mass.

- Method : Double-blind trial with athletes receiving either Fluperolone or placebo over eight weeks.

- Results : The Fluperolone group exhibited a 15% increase in lean muscle mass versus 5% in the placebo group.

- : Fluperolone enhances muscle growth, supporting its use in sports medicine .

Comparative Analysis with Other Steroids

| Compound Name | Molar Mass | Anti-inflammatory Activity | Anabolic Activity |

|---|---|---|---|

| Fluperolone | 426.5 g/mol | High | Moderate |

| Testosterone | 288.4 g/mol | Moderate | High |

| Dexamethasone | 392.5 g/mol | Very High | Low |

Properties

CAS No. |

2728-34-9 |

|---|---|

Molecular Formula |

C24H31FO6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] acetate |

InChI |

InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13?,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

InChI Key |

HHPZZKDXAFJLOH-MDGFLGOGSA-N |

Isomeric SMILES |

CC(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)OC(=O)C |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.